Technical Guide: 2-Bromo-4-isopropoxy-5-methoxybenzoyl chloride
Technical Guide: 2-Bromo-4-isopropoxy-5-methoxybenzoyl chloride
The following technical guide details the properties, synthesis, and applications of 2-Bromo-4-isopropoxy-5-methoxybenzoyl chloride , a critical intermediate in the development of small-molecule kinase inhibitors.
CAS Number: 1160250-46-3 Core Application: Advanced Synthon for Tyrosine Kinase Inhibitor (TKI) Pharmacophores
Executive Summary
2-Bromo-4-isopropoxy-5-methoxybenzoyl chloride is a highly functionalized benzoyl chloride derivative used primarily as a building block in medicinal chemistry. Its structural motif—characterized by a 4,5-dialkoxy substitution pattern and an ortho-bromo handle—makes it an ideal precursor for constructing quinazoline , quinoline , and benzimidazole scaffolds found in EGFR, VEGFR, and ALK inhibitors. The ortho-bromo group serves as a versatile site for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) or cyclization protocols, allowing for rapid diversification of the pharmacophore core.
Chemical Identity & Properties
| Property | Specification |
| CAS Number | 1160250-46-3 |
| Chemical Name | 2-Bromo-4-isopropoxy-5-methoxybenzoyl chloride |
| Molecular Formula | |
| Molecular Weight | 307.57 g/mol |
| Physical State | Off-white to pale yellow solid (low melting point) or semi-solid |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Reacts with water/alcohols |
| Precursor Acid | 2-Bromo-4-isopropoxy-5-methoxybenzoic acid (CAS 1142201-89-5) |
Synthetic Pathway & Methodology
The synthesis of this compound requires a regioselective approach to ensure the correct placement of the bromine atom relative to the alkoxy groups. The most robust route begins with Vanillin (4-hydroxy-3-methoxybenzaldehyde), utilizing the directing effects of the alkoxy groups to install the bromine at the C6 position (which becomes C2 upon re-numbering).
Retrosynthetic Analysis (DOT Visualization)
The following diagram outlines the logical disconnection of the target molecule back to commercially available Vanillin.
Figure 1: Step-wise synthesis from Vanillin. Note that bromination at the C6 position of the intermediate results in the C2-bromo substitution pattern in the final product due to IUPAC numbering priority.
Detailed Experimental Protocol
Step 1: Alkylation (Formation of the Isopropoxy Ether)
-
Rationale: The isopropoxy group is installed first. The bulkier isopropyl group provides steric differentiation and improves the lipophilicity of the final drug candidate.
-
Protocol:
-
Dissolve Vanillin (1.0 eq) in DMF.
-
Add Potassium Carbonate (
, 2.0 eq) and Isopropyl Bromide (1.2 eq). -
Heat to 80°C for 4-6 hours. Monitor by TLC.
-
Workup: Quench with water, extract with Ethyl Acetate. Wash organic layer with brine to remove DMF.
-
Step 2: Oxidation (Aldehyde to Carboxylic Acid)
-
Rationale: Pinnick oxidation is preferred over Permanganate to avoid over-oxidation or cleavage of the ether linkages.
-
Protocol:
-
Dissolve the alkylated aldehyde in t-Butanol/Water (3:1).
-
Add
(buffer) and 2-Methyl-2-butene (scavenger). -
Slowly add Sodium Chlorite (
) at 0°C. -
Stir at room temperature until conversion is complete.
-
Step 3: Regioselective Bromination (Critical Step)
-
Mechanism: The 3-methoxy and 4-isopropoxy groups are ortho/para directors. The C6 position (para to the 3-methoxy group) is the most electronically activated and sterically accessible site. Bromination here yields the 2-bromo isomer upon re-numbering (Carboxyl = 1).
-
Protocol:
-
Suspend 4-isopropoxy-3-methoxybenzoic acid in Glacial Acetic Acid.
-
Add Sodium Acetate (1.0 eq) to buffer the HBr generated.
-
Add Bromine (
, 1.05 eq) dropwise at room temperature. -
Observation: The solution will turn red-brown, then fade as
is consumed. -
Pour into ice water to precipitate the 2-Bromo-4-isopropoxy-5-methoxybenzoic acid . Filter and recrystallize from Ethanol.
-
Step 4: Acid Chloride Formation
-
Rationale: Conversion of the acid to the acid chloride activates the carbonyl for coupling with amines or anilines in the next stage of drug synthesis.
-
Protocol:
-
Suspend the dry Bromo-acid in anhydrous Dichloromethane (DCM) or Toluene.
-
Add Thionyl Chloride (
, 1.5 eq) and a catalytic amount of DMF (2-3 drops). -
Caution: Evolution of
and gas. Use a scrubber. -
Reflux for 2-3 hours until the solid dissolves completely.
-
Concentrate in vacuo to remove excess
. The residue is the target 2-Bromo-4-isopropoxy-5-methoxybenzoyl chloride , used directly without purification.
-
Applications in Drug Discovery[3][4]
This compound is a "privileged structure" intermediate. The unique combination of the bulky isopropoxy group and the reactive bromo-handle allows it to serve as a core for:
-
EGFR/VEGFR Kinase Inhibitors: The benzoyl moiety mimics the ATP-binding pocket interactions. The isopropoxy group often occupies the hydrophobic specificity pocket (e.g., similar to the role of alkoxy groups in Gefitinib or Erlotinib).
-
Quinazoline Synthesis: Reacting this acid chloride with 2-aminobenzonitriles or anilines, followed by cyclization, yields 4-anilinoquinazolines.
-
PROTAC Linkers: The bromine atom provides an attachment point for linkers in Proteolysis Targeting Chimeras (PROTACs).
Functionalization Logic (DOT Visualization)
Figure 2: Divergent synthetic utility. The acid chloride functionality allows for amide bond formation, while the bromine atom is reserved for late-stage cross-coupling.
Handling & Safety Protocols
-
Hazards: Corrosive (Skin Corr.[1][2] 1B), Lachrymator. Reacts violently with water to release HCl.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Moisture sensitive.
-
Decomposition: Hydrolyzes back to the parent benzoic acid if exposed to moist air. Verify purity via LC-MS (as the methyl ester derivative) before use.
References
-
PubChem. (2025).[1] Compound Summary: 2-Bromo-5-methoxybenzoyl chloride (Analogous Reactivity). Retrieved from [Link]
